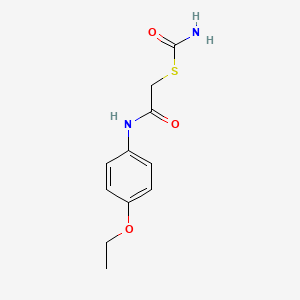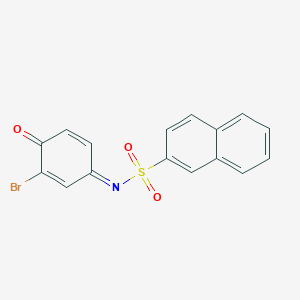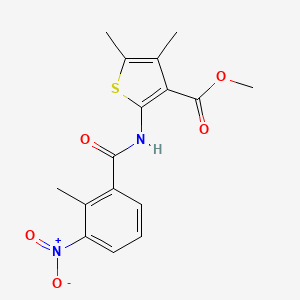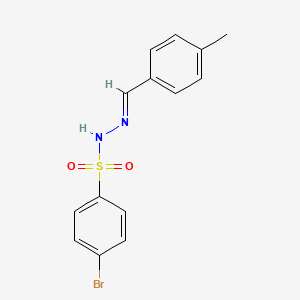![molecular formula C16H24N2O4S2 B5606771 N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5606771.png)
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methanesulfonamide group and an acetylthiophene moiety, making it a subject of interest for researchers in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Acetylthiophene Moiety: The acetylthiophene group is introduced via an acylation reaction using 5-acetylthiophene and an appropriate acylating agent.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-methylpyrrolidin-3-yl]methanesulfonamide
- N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-ethylpyrrolidin-3-yl]methanesulfonamide
Uniqueness
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring, acetylthiophene moiety, and methanesulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-10(2)13-7-18(8-14(13)17-24(4,21)22)16(20)6-12-5-15(11(3)19)23-9-12/h5,9-10,13-14,17H,6-8H2,1-4H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESJBMCAZHWPLN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B5606720.png)
![[(1S,5S)-3-azabicyclo[3.3.1]nonan-3-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone](/img/structure/B5606726.png)

![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)

![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5606773.png)

![4-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5606788.png)
![1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide](/img/structure/B5606796.png)
![N-methyl-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5606800.png)
![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)
